molecular formula C18H19NO5 B1264775 3-epi-Macronine

3-epi-Macronine

Cat. No. B1264775
M. Wt: 329.3 g/mol
InChI Key: YEISBJOTHHFANE-UEMZPVSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-epi-Macronine is a natural product found in Narcissus asturiensis, Cyrtanthus obliquus, and other organisms with data available.

Scientific Research Applications

  • Phosphorus-Phosphorus Bond Formation in Macrocycles :

    • This study discusses the formation of a phosphorus-phosphorus bond in a macrocycle through chemical and electrochemical reductions. The structural changes and bonding in the macrocycle are explored using EPR and DFT investigations (Cataldo et al., 2001).
  • Phosphatidylinositol 3′-Kinases in Macroautophagy :

    • Research on the role of different classes of Phosphatidylinositol 3′-Kinases (PI3K) in macroautophagy in human colon cancer HT-29 cells. The study shows that class I PI3K products reduce macroautophagy, while class III PI3K product increases it (Petiot et al., 2000).
  • Lighting Up Epiberberine Alkaloid Fluorescence by Fluorophore-Switching Aptamer :

    • This paper discusses the selective lighting up of epiberberine alkaloid fluorescence by a fluorophore-switching aptamer and its potential use in bioimaging and therapeutic DNA binding (Zhang et al., 2015).
  • Catalytic Activity of epi-Quinine-Derived Compounds :

    • A study on the high catalytic activity of novel epi-quinine-derived compounds in asymmetric nitro-Michael reaction of furanones. It shows significant yield and selectivity in this chemical reaction (Sekikawa et al., 2015).
  • Epigenetic Research Using the Model Ciliate, Tetrahymena thermophila :

    • This paper summarizes recent progress in understanding epigenetic mechanisms using the model ciliate, Tetrahymena thermophila. The research provides insights into DNA modifications and their effects on chromatin landscape (Cheng et al., 2019).
  • Inflammation Modulation by 3-Methyladenine :

    • A study on how 3-Methyladenine, commonly used in autophagy research, modulates inflammatory responses by acting on different molecular pathways (Lin et al., 2012).
  • Electroporation for DNA-based Vaccines and Immunotherapeutics :

    • This research discusses how electroporation (EP) aids in transferring DNA into cells, highlighting its application in clinical developments for vaccines and immunotherapies (Bodles-Brakhop et al., 2009).

properties

Product Name

3-epi-Macronine

Molecular Formula

C18H19NO5

Molecular Weight

329.3 g/mol

IUPAC Name

(1S,13S,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-one

InChI

InChI=1S/C18H19NO5/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16/h3-4,6-7,10,15-16H,5,8-9H2,1-2H3/t10-,15+,16-,18+/m1/s1

InChI Key

YEISBJOTHHFANE-UEMZPVSNSA-N

Isomeric SMILES

CN1C[C@@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4C(=O)O2)OCO5

Canonical SMILES

CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(=O)O2)OCO5

synonyms

3-epi-macronine
3-epimacronine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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